molecular formula C17H24N2O3S B5388858 3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone

Cat. No.: B5388858
M. Wt: 336.5 g/mol
InChI Key: FLNXDZLTMPQVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring fused with a piperidine ring and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where the quinoline derivative reacts with formaldehyde and a secondary amine.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation, using ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Halogenated quinoline derivatives, nucleophiles (amines, thiols), solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone has a wide range of applications in scientific research: 1

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-23(21,22)18-12-9-15(10-13-18)17(20)19-11-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,15H,2,5,7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXDZLTMPQVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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